

1,3,3-Trimethyl-2-methyleneindoline health and safety information (SDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,3-Trimethyl-2-methyleneindoline

Cat. No.: B094422

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **1,3,3-Trimethyl-2-methyleneindoline**

This technical guide provides comprehensive health and safety information for **1,3,3-Trimethyl-2-methyleneindoline** (CAS No. 118-12-7), also known as Fischer's Base. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document summarizes key quantitative data, outlines general experimental protocols for toxicity assessment, and visualizes the primary health hazards.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative health and safety data for **1,3,3-Trimethyl-2-methyleneindoline**, compiled from various Safety Data Sheets (SDS).

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ N	[1] [2]
Molecular Weight	173.25 g/mol	[1] [2]
Appearance	Red to Dark red to Brown clear liquid	[3] [4]
Melting Point	-8 °C / 17.6 °F	[1] [3]
Boiling Point	106 - 110 °C @ 5 mbar	[3]
248 °C (lit.)	[1] [2] [5]	
Flash Point	94 °C / 201.2 °F	[3]
215 °F	[1] [6]	
63 °C - closed cup	[7]	
Density	0.979 g/mL at 25 °C (lit.)	[1] [2] [5] [8]
Vapor Pressure	0.0249 mmHg at 25°C	[1] [6]
Water Solubility	Negligible	[1] [6] [9] [10]
Refractive Index	n _{20/D} 1.577 (lit.)	[1] [2]

Table 2: Toxicological Data

Parameter	Value	Species	Route	Source
LD ₅₀ (Lethal Dose, 50%)	56 mg/kg	Mouse	Intravenous	[1]
Mutagenicity (Ames test)	Positive	Salmonella typhimurium	In vitro	[3]

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[3] [8][11]
Acute Toxicity, Dermal	4	Harmful in contact with skin[3]
Acute Toxicity, Inhalation	4	Harmful if inhaled[3]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[3] [8][11]
Serious Eye Damage/Eye Irritation	2	Causes serious eye irritation[3]
Specific target organ toxicity (single exposure)	3	May cause respiratory irritation[12]
Hazardous to the aquatic environment, acute hazard	1	H400: Very toxic to aquatic life[8][11]
Hazardous to the aquatic environment, long-term hazard	1	H410: Very toxic to aquatic life with long lasting effects[8]

Experimental Protocols

The following are generalized experimental protocols representative of the methods likely used to determine the toxicological data for **1,3,3-Trimethyl-2-methyleneindoline**. The specific details of the studies performed on this chemical are not available in the provided search results.

Ames Test (Bacterial Reverse Mutation Assay)

The positive Ames test result indicates that **1,3,3-Trimethyl-2-methyleneindoline** has mutagenic potential.[3] This test is a widely used method to assess the mutagenic properties of chemical substances.[13]

Principle: The Ames test utilizes several strains of the bacterium *Salmonella typhimurium* that are auxotrophic mutants, meaning they have a mutation that prevents them from synthesizing the essential amino acid histidine and therefore cannot grow on a histidine-free medium.[13]

The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-free medium.[13]

General Methodology:

- **Bacterial Strains:** Several specially constructed strains of *Salmonella typhimurium* are used to detect different types of mutations (e.g., point mutations and frameshift mutations).[13]
- **Metabolic Activation:** Since some chemicals only become mutagenic after being metabolized by the liver, the test is often performed both with and without a fraction of rat liver homogenate (S9 mix).
- **Exposure:** The bacterial strains are exposed to various concentrations of **1,3,3-Trimethyl-2-methyleneindoline**, both with and without the S9 mix.[4]
- **Plating:** The treated bacteria are then plated on a minimal agar medium that lacks histidine. [14]
- **Incubation:** The plates are incubated for 48-72 hours.[14]
- **Evaluation:** The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted. A significant increase in the number of revertant colonies on the plates with the test substance compared to the control plates indicates a mutagenic effect.[10]

Acute Oral Toxicity (LD₅₀)

The LD₅₀ value provides a measure of the acute toxicity of a substance when ingested.

Principle: The acute oral toxicity test determines the median lethal dose (LD₅₀), which is the statistically estimated dose of a substance that is expected to cause death in 50% of the test animals after a single oral administration.[15][16]

General Methodology (Up-and-Down Procedure - OECD 425):

- **Test Animals:** A small number of animals, typically female rats from a single strain, are used.

- Dosing: The animals are fasted prior to dosing. A single animal is dosed at a starting dose level.[17]
- Observation: The animal is observed for signs of toxicity and mortality over a 14-day period. [17]
- Dose Adjustment:
 - If the animal survives, the next animal is dosed at a higher dose level.
 - If the animal dies, the next animal is dosed at a lower dose level.
- Termination: Dosing continues sequentially until one of the stopping criteria is met, which usually occurs after a reversal in the outcome (e.g., a death followed by a survival).[17]
- Calculation: The LD₅₀ value and confidence intervals are calculated using the maximum likelihood method based on the outcomes and dose levels used.[17]

Skin Irritation

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Principle: The test evaluates the local dermal irritation potential of a substance by applying it to the skin of a test animal.[18]

General Methodology (OECD 404):

- Test Animals: Albino rabbits are the preferred species for this test.[11][18]
- Application: A small area of the animal's fur is clipped. A single dose of 0.5 mL (if liquid) of the test substance is applied to the skin and covered with a gauze patch.[11] The untreated skin of the animal serves as a control.[7]
- Exposure: The exposure period is typically 4 hours.[11]
- Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14

days to assess reversibility.[7][11]

- Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The substance is classified as an irritant if the observed effects persist.[18]

Eye Irritation

This test determines the potential of a substance to cause damage to the eye.

Principle: The test assesses the potential for a substance to cause irritation or corrosion to the eye when applied directly.[3]

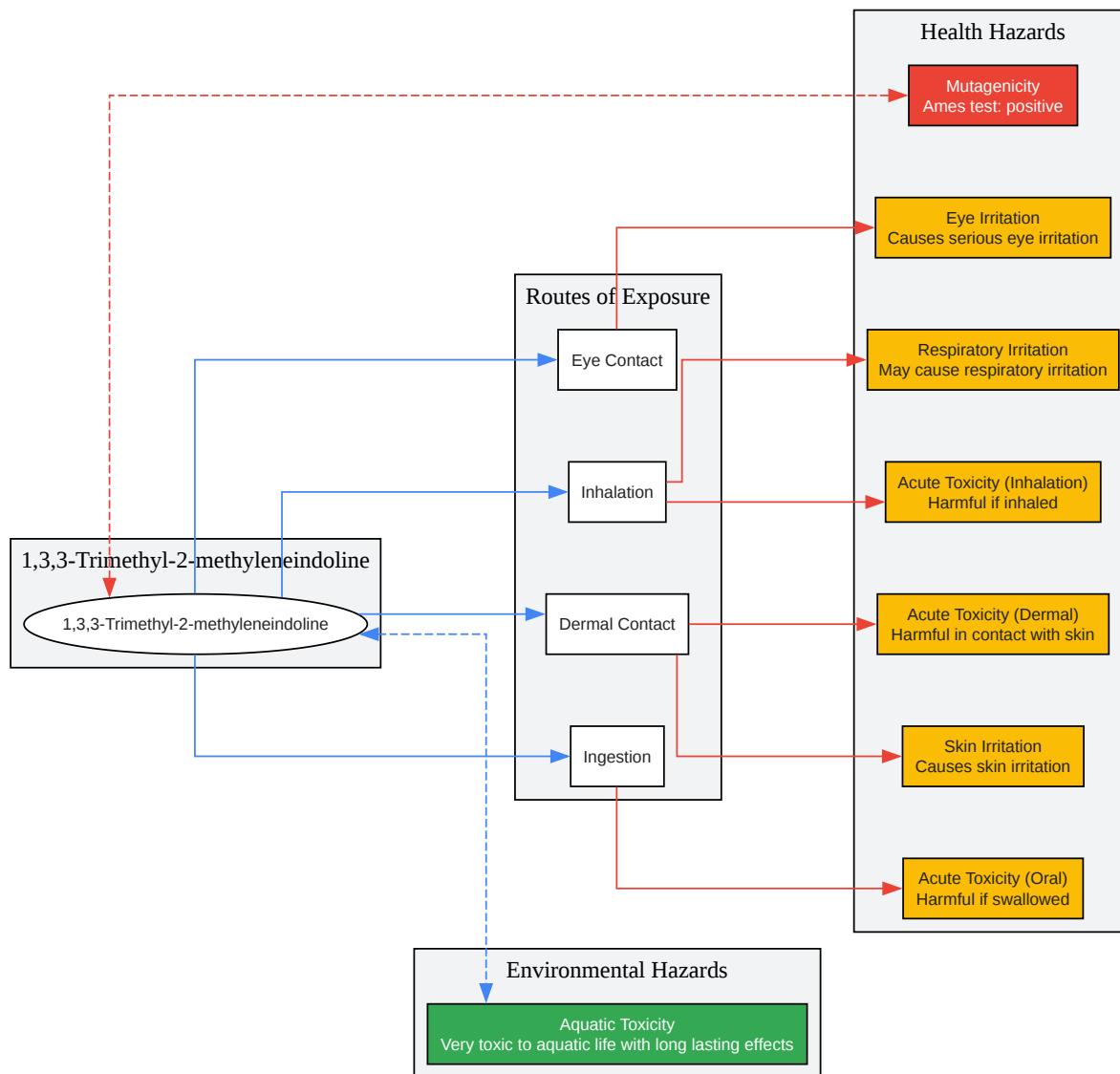
General Methodology (OECD 405):

- Test Animals: Albino rabbits are typically used for this test.[1][8]
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][8]
- Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[1][8] Observations may continue for up to 21 days to assess the reversibility of any effects.[3]
- Scoring: The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The scores are used to classify the irritancy potential of the substance.[3]

Aquatic Toxicity

This test evaluates the potential hazard of a substance to aquatic life.

Principle: The acute fish toxicity test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.[19]


General Methodology (OECD 203):

- Test Organisms: Commonly used fish species include Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*).[6][19]

- Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[6][19] A control group is maintained in water without the test substance.
- Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[6][20]
- Determination of LC₅₀: The concentration that is lethal to 50% of the fish (LC₅₀) at 96 hours is calculated using appropriate statistical methods.[6][19][21]

Visualization of Health and Safety Hazards

The following diagram illustrates the logical relationships between the primary health and safety hazards associated with **1,3,3-Trimethyl-2-methyleneindoline**.

[Click to download full resolution via product page](#)

Health Hazards of 1,3,3-Trimethyl-2-methyleneindoline

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. oecd.org [oecd.org]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. ossila.com [ossila.com]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. fda.gov [fda.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. eurofins.com.au [eurofins.com.au]
- To cite this document: BenchChem. [1,3,3-Trimethyl-2-methyleneindoline health and safety information (SDS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b094422#1-3-3-trimethyl-2-methyleneindoline-health-and-safety-information-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com